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Compound of Interest

Diethyl 4-chloropyridine-2,6-
Compound Name:
dicarboxylate

Cat. No.: B104368

An In-depth Technical Guide to Diethyl 4-
chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a substituted pyridine derivative of significant
interest in medicinal chemistry and materials science. Its rigid, planar pyridyl core,
functionalized with chloro and diethyl carboxylate groups, provides a versatile scaffold for the
synthesis of more complex molecules. This document provides a comprehensive overview of
the known physical and chemical properties of Diethyl 4-chloropyridine-2,6-dicarboxylate,
including experimental and predicted data, detailed experimental protocols, and an exploration
of its applications.

Core Properties

This section summarizes the fundamental physical and chemical identifiers for Diethyl 4-
chloropyridine-2,6-dicarboxylate.
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Identifier Value

IUPAC Name Diethyl 4-chloropyridine-2,6-dicarboxylate
CAS Number 53389-01-8

Molecular Formula C11H12CINOa4

Molecular Weight 257.67 g/mol

Canonical SMILES CCOC(=0)clcc(Cl)cc(n1)C(=0)OCC
InChl Key XQVRVZXJZVVBLW-UHFFFAOYSA-N

Physicochemical Properties

A combination of experimental and computationally predicted data for the physicochemical
properties of Diethyl 4-chloropyridine-2,6-dicarboxylate is presented below.

Property Experimental Value Predicted Value

Melting Point 90-94 °C[1]

Boiling Point - 345.6 £ 35.0 °C at 760 mmHg
Density - 1.275 £ 0.06 g/cm3

Water Solubility - l.1g/Lat25°C

LogP - 2.35

Predicted values are generated using computational models and should be considered as
estimates.

Spectral Data (Predicted)

Due to the limited availability of public experimental spectral data, the following are predicted
spectra. These are intended to provide a reference for the expected spectral characteristics of
Diethyl 4-chloropyridine-2,6-dicarboxylate.
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Spectrum Type

Predicted Data

o (ppm): 8.35 (s, 2H, pyridine-H), 4.45 (q, J=7.1

IH-NMR Hz, 4H, -OCH2CHs), 1.42 (t, J=7.1 Hz, 6H, -
OCH2CHs)
o (ppm): 164.5 (C=0), 150.0 (C-ClI), 148.5 (C-
- (ppm): 164.5 (C=0), 150.0 (C-Cl), 148.5 (

CO), 125.0 (CH), 63.0 (-OCHz), 14.0 (-CHs)

IR Spectroscopy

v (cm~1): ~3000 (C-H aromatic), ~2980 (C-H
aliphatic), ~1730 (C=0 ester), ~1580, 1550
(C=C, C=N aromatic ring), ~1250 (C-O ester),
~850 (C-Cl)

Mass Spectrum

Major fragments (m/z): 257 (M+), 222 (M-CI),
212 (M-OEt), 184 (M-COOEY)

Experimental Protocols

Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

A common synthetic route to Diethyl 4-chloropyridine-2,6-dicarboxylate involves the

esterification of 4-chloropyridine-2,6-dicarbonyl dichloride.

Materials:

» Ethanol (absolute)

e Pyridine

e Dichloromethane (DCM)

e |ce bath

o Standard laboratory glassware

 Rotary evaporator

4-chloropyridine-2,6-dicarbonyl dichloride
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Procedure:

e The crude 4-chloropyridine-2,6-dicarbonyl dichloride is dissolved in dichloromethane (100
mL) under cooling conditions in an ice bath.

e A mixture of pyridine (6 mL) and ethanol (5 mL) is slowly added to the cooled solution.
e The reaction mixture is stirred in the ice bath for 5 minutes.

e The ice bath is removed, and the reaction is continued to stir at room temperature for 5
hours.

o Upon completion of the reaction, the volatile solvent is removed by distillation under reduced
pressure to yield the crude product.

e The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow:
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Starting Materials

4-chloropyridine-2,6-dicarbonyl dichloride Ethanol & Pyridine

Reaction
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Diethyl 4-chloropyridine-2,6-dicarboxylate

Click to download full resolution via product page

Caption: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate.
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Chemical Properties and Reactivity

The chemical reactivity of Diethyl 4-chloropyridine-2,6-dicarboxylate is primarily dictated by
the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing
chloro and carboxylate groups, and the reactivity of the ester functionalities.

e Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to
nucleophilic substitution, allowing for the introduction of various functional groups such as
amines, alkoxides, and thiols. This is a key reaction for the derivatization of this scaffold.

e Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to
yield the corresponding dicarboxylic acid, 4-chloropyridine-2,6-dicarboxylic acid.

» Transesterification: The ethyl esters can be exchanged with other alcohols under appropriate
catalytic conditions.

» Reduction: The ester groups can be reduced to the corresponding diol, (4-chloro-2,6-
pyridinediyl)dimethanol.

Applications in Drug Development and Materials
Science

The structural features of Diethyl 4-chloropyridine-2,6-dicarboxylate make it a valuable
building block in several areas of research.

Synthesis of Luminescent Lanthanide Complexes

Diethyl 4-chloropyridine-2,6-dicarboxylate is utilized in the synthesis of ligands for
luminescent lanthanide complexes. The pyridine-2,6-dicarboxylate moiety acts as a tridentate
ligand, strongly chelating to lanthanide ions. The electronic properties of the ligand can be
tuned by substitution at the 4-position, which in turn influences the photophysical properties of
the resulting lanthanide complex, such as quantum yield and emission lifetime. These
complexes have potential applications in bio-imaging, sensing, and lighting technologies.

Logical Relationship:
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Caption: Role in Lanthanide Complex Synthesis.

Potential as Fructose-1,6-bisphosphate (FBP) Aldolase
Inhibitors

The core structure of Diethyl 4-chloropyridine-2,6-dicarboxylate is related to dipicolinic acid,
a known metal-chelating compound. This has led to its investigation as a potential inhibitor of
class Il fructose-1,6-bisphosphate (FBP) aldolase, an essential enzyme in the metabolism of
many pathogenic bacteria and fungi.[2][3] The development of selective inhibitors for this
enzyme is a promising strategy for the discovery of novel antimicrobial agents.[4][5] The
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pyridine-2,6-dicarboxylate scaffold can chelate the active site metal ion (typically Zn2*) in the
class Il FBP aldolase, leading to inhibition of its catalytic activity.

Safety Information

While specific toxicity data for Diethyl 4-chloropyridine-2,6-dicarboxylate is not readily
available, related compounds such as dimethyl 4-chloropyridine-2,6-dicarboxylate are known to
cause skin and eye irritation.[6] Standard laboratory safety precautions, including the use of
personal protective equipment (gloves, safety glasses), should be observed when handling this
compound.

Conclusion

Diethyl 4-chloropyridine-2,6-dicarboxylate is a valuable and versatile chemical entity with
demonstrated and potential applications in both materials science and medicinal chemistry. Its
straightforward synthesis and the reactivity of its functional groups allow for a wide range of
chemical modifications, making it an attractive starting material for the development of novel
compounds with tailored properties. Further research into the biological activities and material
applications of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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